Hentriacontanoic acid (CAS 38232-01-8) is a 31-carbon saturated very long-chain fatty acid (VLCFA). As an odd-chain fatty acid, it is extremely rare in terrestrial biological systems, making it a highly specialized biochemical tool [1]. In procurement, it is primarily sourced as an internal standard for quantitative lipidomics and metabolomics, where it provides a reliable baseline for measuring endogenous even-chain VLCFAs [2]. Additionally, its specific odd-chain crystalline packing gives it distinct thermal properties, driving its use in specialized materials science and surface chemistry applications .
Substituting Hentriacontanoic acid with more common even-chain VLCFAs (like Triacontanoic acid, C30:0) or shorter odd-chain fatty acids (like Heptadecanoic acid, C17:0) fundamentally compromises experimental and material integrity. Even-chain VLCFAs are naturally present in biological matrices, meaning their use as internal standards introduces severe background interference and false quantification[1]. Conversely, shorter odd-chain fatty acids fail to accurately mimic the extreme hydrophobicity and late chromatographic elution of C30–C34 targets, leading to differential extraction losses and retention time misalignment [2]. In materials applications, substituting with an even-chain analog drastically alters the melting point by up to 15 °C, ruining the precise thermal transitions required for phase-change or thin-film formulations [3].
In quantitative lipidomics, the selection of an internal standard requires a compound that is structurally analogous to the targets but entirely absent from the biological matrix. Hentriacontanoic acid (C31:0) fulfills this requirement, as odd-chain very long-chain fatty acids (VLCFAs) are extremely rare in mammalian and plant tissues, typically falling below detection limits (<0.1% relative abundance). In contrast, its closest even-chain analogs, such as Triacontanoic acid (C30:0) and Dotriacontanoic acid (C32:0), are naturally occurring endogenous metabolites [1]. Using C31:0 ensures zero baseline interference during GC-MS or LC-MS analysis, enabling precise absolute quantification.
| Evidence Dimension | Endogenous background concentration in biological matrices |
| Target Compound Data | Below limits of detection (<0.1% relative abundance) |
| Comparator Or Baseline | Triacontanoic acid (C30:0) / Dotriacontanoic acid (C32:0): Significant endogenous presence |
| Quantified Difference | Near 100% reduction in background interference |
| Conditions | GC-MS / LC-MS lipidomics on mammalian or plant tissue extracts |
Guarantees zero baseline interference, which is an absolute requirement for accurate absolute quantification of lipid targets.
Accurate quantification of highly hydrophobic VLCFAs (C26–C34) requires an internal standard that mimics their phase partitioning and retention behavior. While shorter odd-chain fatty acids like Tridecanoic acid (C13:0) or Heptadecanoic acid (C17:0) are common internal standards, they elute significantly earlier in gas chromatography and exhibit much higher extraction efficiencies in polar solvent mixtures. Hentriacontanoic acid (C31:0) precisely aligns with the extreme hydrophobicity and late retention zone of C30–C34 targets [1]. This prevents the severe under-quantification that occurs when shorter standards fail to correct for the specific partitioning losses of ultra-long-chain lipids during sample preparation.
| Evidence Dimension | Extraction recovery and chromatographic retention alignment |
| Target Compound Data | Near-identical hydrophobic recovery and retention time to C30-C34 targets |
| Comparator Or Baseline | Tridecanoic acid (C13:0): Elutes significantly earlier with divergent extraction efficiency |
| Quantified Difference | Eliminates quantification skew caused by differential phase partitioning |
| Conditions | Hexane/isopropanol extraction and GC-MS profiling of VLCFAs |
Prevents critical quantification errors caused by differential recovery of highly hydrophobic lipids during complex sample preparation workflows.
In materials science, the solid-state packing of fatty acids dictates their thermal transition properties. Hentriacontanoic acid (C31:0) exhibits a pronounced odd-even effect in its crystal lattice, resulting in a melting point of 109.3–109.6 °C . In stark contrast, its closest even-chain analog, Triacontanoic acid (C30:0), melts at a significantly lower 93.5–94.0 °C [1]. This ~15 °C difference is massive for phase transition engineering. Substituting C31:0 with C30:0 will drastically alter the thermal stability and phase-change profile of the formulated material, making them non-interchangeable for high-temperature applications.
| Evidence Dimension | Melting point (phase transition temperature) |
| Target Compound Data | 109.3–109.6 °C |
| Comparator Or Baseline | Triacontanoic acid (C30:0): 93.5–94.0 °C |
| Quantified Difference | ~15 °C higher melting point due to odd-chain crystal packing |
| Conditions | Standard state (100 kPa) |
Crucial for selecting phase change materials or Langmuir-Blodgett film components that require exact high-temperature stability and specific thermal transitions.
Used as a non-endogenous internal standard to accurately quantify C26–C34 VLCFAs in plasma, retinal tissue, and plant extracts without baseline overlap [1].
Added prior to lipid extraction to correct for the specific hydrophobic partitioning losses of ultra-long-chain lipids, which shorter standards fail to capture [2].
Utilized in specialized thermal management formulations where its specific ~109.5 °C melting point—driven by odd-chain crystal packing—is required over the ~94 °C transition of its C30 analog.
Employed in surface chemistry to create highly ordered, hydrophobic monolayers where the 31-carbon chain length dictates specific molecular tilt and structural rigidity .